molecular formula C10H7IO3 B2817677 3-iodo-5-methoxy-4H-chromen-4-one CAS No. 904318-61-2

3-iodo-5-methoxy-4H-chromen-4-one

Cat. No. B2817677
CAS RN: 904318-61-2
M. Wt: 302.067
InChI Key: RYDDDSRWAQSTJD-UHFFFAOYSA-N
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Description

3-iodo-5-methoxy-4H-chromen-4-one is a chemical compound with the molecular formula C10H7IO3 . It has a molecular weight of 302.07 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of 3-iodo-5-methoxy-4H-chromen-4-one and similar compounds has been a topic of interest in recent years . One method involves the heterocyclization of β-ketoenamines .


Molecular Structure Analysis

The InChI code for 3-iodo-5-methoxy-4H-chromen-4-one is 1S/C10H7IO3/c1-13-7-3-2-4-8-9(7)10(12)6(11)5-14-8/h2-5H,1H3 . This code provides a detailed description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 3-iodo-5-methoxy-4H-chromen-4-one are not mentioned in the search results, chroman-4-one derivatives, to which this compound belongs, are known to exhibit a broad variety of remarkable biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

3-iodo-5-methoxy-4H-chromen-4-one is a powder at room temperature . It has a melting point of 143-145°C .

Scientific Research Applications

Medicinal Chemistry

Chroman-4-one acts as a major building block in a large class of medicinal compounds . It exhibits a broad variety of remarkable biological and pharmaceutical activities . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone but exhibits significant variations in biological activities .

Synthesis of Novel Lead Compounds

Chroman-4-one is used in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds . However, due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

Biological and Pharmaceutical Activities

Natural and synthetic chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Alzheimer’s Disease Research

In vitro studies revealed that (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one and (E)-3-(4-dimethylamino-benzylidene)-6-bromo-chroman-4-one derivatives exhibited high binding affinities to Aβ plaques . This suggests potential applications in Alzheimer’s disease research.

Green Chemistry

Several studies have reported various methods for the preparation of 4-chromanone derivatives, including one-pot synthesis, recyclable catalysts, green methodologies, and reactions in aqueous media . These methods aim to reduce the reaction time, catalyst utilization, and byproducts elimination as well as yield enhancement .

Drug Designing and Development

Considering the versatility of chromanone, it is used as a template in drug designing and development . Its structural versatility allows for the creation of a wide range of pharmacologically active compounds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed or if it comes into contact with the eyes . Precautionary measures include avoiding the formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

The future directions for the study of 3-iodo-5-methoxy-4H-chromen-4-one and similar compounds could involve further exploration of their synthesis methods and biological activities . Given their broad range of biological and pharmaceutical activities, these compounds could have significant potential in medicinal chemistry .

properties

IUPAC Name

3-iodo-5-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO3/c1-13-7-3-2-4-8-9(7)10(12)6(11)5-14-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDDDSRWAQSTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C(=CO2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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